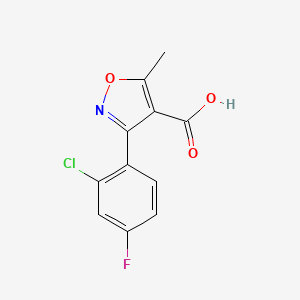
3-(2-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base to form the corresponding isoxazole derivative. This intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3-(2-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazole ring also plays a crucial role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
3-(2-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the isoxazole and carboxylic acid functionalities. This combination imparts distinct chemical properties, making it valuable for specific research applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C11H7ClFNO3 |
|---|---|
Poids moléculaire |
255.63 g/mol |
Nom IUPAC |
3-(2-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16) |
Clé InChI |
DROLZAWXQQHRCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=C(C=C(C=C2)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)
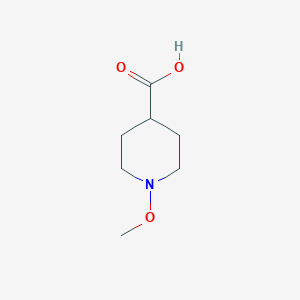
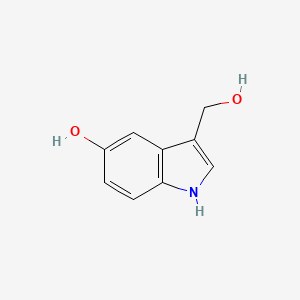
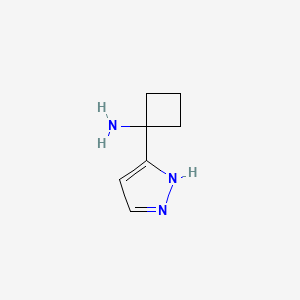
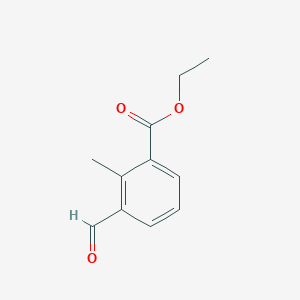
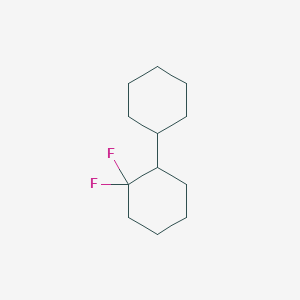
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)


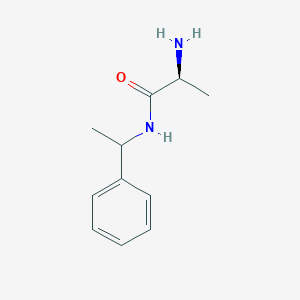
![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)



